molecular formula C26H35F3O13S B589278 [(1R,3S,5S,6S,8S,10R,12R,13R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate CAS No. 1068089-34-8

[(1R,3S,5S,6S,8S,10R,12R,13R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate

Cat. No.: B589278
CAS No.: 1068089-34-8
M. Wt: 644.608
InChI Key: JKOKAMIFWNDNGM-BCWGWRPQSA-N
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Description

(2R,3R,4aR,5aS,7S,8S,9aS,10aR)-2,3,7,8-Tetramethoxy-2,3,7,8-tetramethyl-10-[(trifluoromethanesulfonyl)oxy]decahydrobenzo[1,2-b:4,5-b’]bis[1,4]dioxin-5-yl benzoate is a complex organic compound characterized by its unique structure, which includes multiple methoxy and methyl groups, as well as a trifluoromethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4aR,5aS,7S,8S,9aS,10aR)-2,3,7,8-Tetramethoxy-2,3,7,8-tetramethyl-10-[(trifluoromethanesulfonyl)oxy]decahydrobenzo[1,2-b:4,5-b’]bis[1,4]dioxin-5-yl benzoate typically involves multiple steps, including the formation of the core decahydrobenzo[1,2-b:4,5-b’]bis[1,4]dioxin structure, followed by the introduction of methoxy and methyl groups, and finally the attachment of the trifluoromethanesulfonyl and benzoate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4aR,5aS,7S,8S,9aS,10aR)-2,3,7,8-Tetramethoxy-2,3,7,8-tetramethyl-10-[(trifluoromethanesulfonyl)oxy]decahydrobenzo[1,2-b:4,5-b’]bis[1,4]dioxin-5-yl benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted benzoates.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential biological activity. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

In medicine, the compound or its derivatives might be investigated for their potential therapeutic properties. The trifluoromethanesulfonyl group, in particular, is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2R,3R,4aR,5aS,7S,8S,9aS,10aR)-2,3,7,8-Tetramethoxy-2,3,7,8-tetramethyl-10-[(trifluoromethanesulfonyl)oxy]decahydrobenzo[1,2-b:4,5-b’]bis[1,4]dioxin-5-yl benzoate involves its interaction with molecular targets through various pathways. The compound’s multiple functional groups allow it to engage in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R,3R,4aR,5aS,7S,8S,9aS,10aR)-2,3,7,8-Tetramethoxy-2,3,7,8-tetramethyl-10-[(trifluoromethanesulfonyl)oxy]decahydrobenzo[1,2-b:4,5-b’]bis[1,4]dioxin-5-yl benzoate lies in its combination of multiple methoxy and methyl groups, the trifluoromethanesulfonyl group, and the benzoate moiety. This combination of functional groups imparts unique chemical and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

[(1S,3R,5R,6R,8R,10S,12S,13S)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35F3O13S/c1-22(33-5)24(3,35-7)40-18-16(38-22)15(37-21(30)14-12-10-9-11-13-14)17-19(20(18)42-43(31,32)26(27,28)29)41-25(4,36-8)23(2,34-6)39-17/h9-13,15-20H,1-8H3/t15?,16-,17+,18+,19-,20?,22+,23-,24+,25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOKAMIFWNDNGM-BCWGWRPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC2C(O1)C(C3C(C2OS(=O)(=O)C(F)(F)F)OC(C(O3)(C)OC)(C)OC)OC(=O)C4=CC=CC=C4)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@](O[C@H]2[C@H](O1)C([C@H]3[C@H](C2OS(=O)(=O)C(F)(F)F)O[C@@]([C@](O3)(C)OC)(C)OC)OC(=O)C4=CC=CC=C4)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35F3O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747141
Record name (2R,3R,4aR,5aS,7S,8S,9aS,10aR)-2,3,7,8-Tetramethoxy-2,3,7,8-tetramethyl-10-[(trifluoromethanesulfonyl)oxy]decahydrobenzo[1,2-b:4,5-b']bis[1,4]dioxin-5-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

644.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068089-34-8
Record name (2R,3R,4aR,5aS,7S,8S,9aS,10aR)-2,3,7,8-Tetramethoxy-2,3,7,8-tetramethyl-10-[(trifluoromethanesulfonyl)oxy]decahydrobenzo[1,2-b:4,5-b']bis[1,4]dioxin-5-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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